2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride
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Overview
Description
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound with a molecular formula of C7H13N2Cl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride typically involves the reaction of 3-methylpyrrolidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this synthesis include palladium or nickel-based catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow reactors allows for the efficient production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium cyanide (NaCN) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can yield oxides or carboxylic acids.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can result in the formation of various substituted nitriles.
Scientific Research Applications
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride can be compared with other pyrrolidine derivatives, such as:
- 2-(2-Methylpyrrolidin-3-yl)acetonitrile
- 2-(Piperidin-3-yl)acetonitrile hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group at the 3-position of the pyrrolidine ring can influence its reactivity and interactions with other molecules .
List of Similar Compounds
- 2-(2-Methylpyrrolidin-3-yl)acetonitrile
- 2-(Piperidin-3-yl)acetonitrile hydrochloride
- Pyrrolidine derivatives with various substitutions
Properties
Molecular Formula |
C7H13ClN2 |
---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-(3-methylpyrrolidin-3-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2-4-8)3-5-9-6-7;/h9H,2-3,5-6H2,1H3;1H |
InChI Key |
ROLLBFYPUSXYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)CC#N.Cl |
Origin of Product |
United States |
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